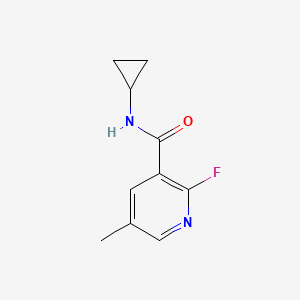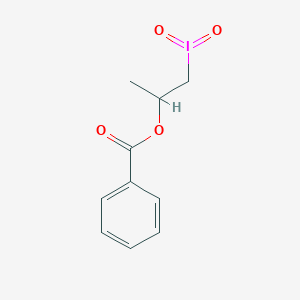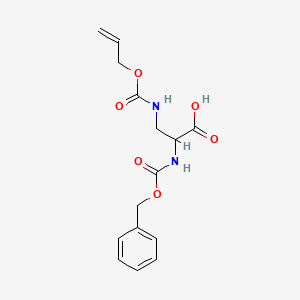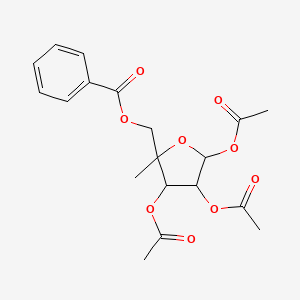![molecular formula C10H10ClN3O3S2 B15094079 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride is a complex organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a pyrazole moiety
Vorbereitungsmethoden
The synthesis of 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride typically involves multiple steps. One common route includes the formation of the pyrazole ring, followed by its functionalization and subsequent attachment to the thiophene ring. The sulfonyl chloride group is introduced in the final steps of the synthesis. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as acetyl chloride or benzyl chloride .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The pyrazole moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has been evaluated as a potential PET tracer for imaging CSF-1R expression in the brain, which is relevant for glioblastoma multiforme treatment
Biological Research: The compound’s interactions with specific molecular targets, such as enzymes or receptors, are of interest for understanding its biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole derivatives and thiophene-based sulfonyl chlorides. For example:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the pyrazole core but differs in its functional groups.
1-Methyl-1H-pyrazol-5-ol: Another pyrazole derivative with a hydroxyl group instead of a sulfonyl chloride.
Eigenschaften
Molekularformel |
C10H10ClN3O3S2 |
|---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
5-[[(1-methylpyrazole-4-carbonyl)amino]methyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H10ClN3O3S2/c1-14-6-7(4-13-14)10(15)12-5-8-2-3-9(18-8)19(11,16)17/h2-4,6H,5H2,1H3,(H,12,15) |
InChI-Schlüssel |
PWEZIPVMFMVRMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15094002.png)

![2-Ethyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15094006.png)
![4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol](/img/structure/B15094007.png)
![(14-Ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl) acetate](/img/structure/B15094012.png)

![6-chloro-N4-[2-(dimethylamino)ethyl]pyrimidine-4,5-diamine](/img/structure/B15094034.png)

![5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15094053.png)
![2-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B15094059.png)



